molecular formula C11H9ClN4 B2748713 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 372198-32-8

6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B2748713
CAS No.: 372198-32-8
M. Wt: 232.67
InChI Key: WGWCSJHJNIRYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a chlorine atom at the 6-position, a methyl group at the 2-position, and a pyrazolyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formylpyridine with 3-amino-1H-pyrazole under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups .

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the chlorine atom and the pyrazolyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-methyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-11(9-4-5-13-15-9)16-6-8(12)2-3-10(16)14-7/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWCSJHJNIRYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.